molecular formula C13H17ClFNO B8214574 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride

Cat. No.: B8214574
M. Wt: 257.73 g/mol
InChI Key: DKVBKQAQELZKAJ-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride typically involves multi-step organic reactions. The starting materials often include fluorinated benzopyran derivatives and piperidine. The key steps in the synthesis may involve:

    Formation of the spirocyclic core: This is achieved through cyclization reactions under controlled conditions.

    Introduction of the fluorine atom: Fluorination is usually carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydrochloride salt formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
  • 3,4-Dihydrospiro[1-benzopyran-2,4’-piperidine]
  • 8-Fluoro-1-benzopyran-2,4’-piperidine

Uniqueness

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, drawing on various research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNOC_{13}H_{16}FNO with a molecular weight of approximately 225.27 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

Structural Information

  • Molecular Formula: C13H16FNO
  • CAS Number: 1134815-17-0
  • SMILES Notation: C1CCN(C1)C2=CC(=C(C=C2)F)OCC3=C(C=CC=C3)O

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, research on related benzopyran derivatives has shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

StudyCompoundActivityMechanism
Benzopyran DerivativeAntitumorInduces apoptosis in cancer cells
Spirocyclic CompoundCytotoxicityInhibits cell proliferation via cell cycle arrest

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to the modulation of neurotransmitter systems. The presence of a piperidine moiety suggests possible interactions with cholinergic and dopaminergic receptors.

Case Studies

  • In Vivo Studies : Animal models treated with similar spirocyclic compounds showed improvements in cognitive functions and reduced neuroinflammation.
  • Cell Culture Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : Interaction with signaling pathways related to apoptosis and inflammation is suggested.

Properties

IUPAC Name

8-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-3-1-2-10-4-5-13(16-12(10)11)6-8-15-9-7-13;/h1-3,15H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVBKQAQELZKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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